8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core substituted at the 8-position with a 2-fluoropyridin-4-yl group. The spirocyclic framework confers rigidity, while the fluoropyridinyl moiety introduces electronic and steric modifications critical for biological interactions. This compound is hypothesized to serve as a pharmacophore in kinase inhibitors or enzyme-targeted therapies due to its structural similarity to intermediates in drug discovery programs (e.g., ALDH1A1 inhibitors) .
Properties
IUPAC Name |
8-(2-fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-11-9-10(1-4-14-11)15-5-2-12(3-6-15)16-7-8-17-12/h1,4,9H,2-3,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBNPYUOTQXTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC(=NC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and as a ligand for sigma receptors. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C12H15FN2O2
- Molecular Weight : 238.26 g/mol
- CAS Number : 2098117-19-0
- Purity : Typically 95% .
Biological Activity Overview
The compound exhibits significant biological activities, particularly as a sigma receptor ligand. Its interactions with sigma receptors are crucial for understanding its potential in therapeutic applications.
Sigma Receptor Binding Affinity
Research indicates that derivatives of the spiro compound, including those similar to this compound, demonstrate high affinity for sigma receptors. For instance, related compounds have shown binding affinities (K(i)) as low as 5.4 nM for sigma-1 receptors, with notable selectivity over sigma-2 receptors and the vesicular acetylcholine transporter .
The biological activity of this compound is primarily mediated through its interaction with sigma receptors. These receptors are implicated in various cellular processes including cell proliferation and apoptosis, making them attractive targets in cancer therapy.
Case Studies
- Tumor Imaging and Treatment : A study utilizing [(18)F]-labeled derivatives of similar compounds demonstrated specific binding to sigma receptors in tumor xenograft models. This indicates the potential use of such compounds in tumor imaging and possibly in targeted therapy .
- Pharmacogenomics Implications : The compound's role in pharmacogenomics suggests that it may be beneficial in personalized medicine approaches for cancer treatment, tailoring therapies based on individual receptor profiles.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
*Molecular weight calculated for C12H14FN2O2.
Preparation Methods
Preparation of the 1,4-Dioxa-8-azaspiro[4.5]decane Core
The 1,4-dioxa-8-azaspiro[4.5]decane core is commonly synthesized starting from 4-piperidone derivatives. The ketone functionality of 4-piperidone is converted into an ethylene ketal (1,4-dioxane ring) by reaction with ethylene glycol under acidic catalysis, forming a protected spirocyclic ketal amine structure.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Ketal formation | 4-Piperidone + ethylene glycol, acid catalyst (e.g., p-TsOH), reflux | Formation of 1,4-dioxa-8-azaspiro[4.5]decane core (ketal protected) |
This step protects the ketone and forms the spirocyclic ring system essential for further functionalization.
Introduction of the 2-Fluoropyridin-4-yl Group
The 2-fluoropyridin-4-yl substituent is introduced typically via nucleophilic substitution or cross-coupling reactions, depending on the functional groups available on the spirocyclic core.
- Nucleophilic Aromatic Substitution (SNAr): If the spirocyclic amine is available as a nucleophile, it can displace a suitable leaving group (e.g., halogen) on a 2-fluoropyridine derivative.
- Palladium-Catalyzed Cross-Coupling: Suzuki or Buchwald-Hartwig amination reactions can be employed using boronic acid or halogenated pyridine derivatives and the spirocyclic amine or its derivatives.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 2 | Nucleophilic aromatic substitution or cross-coupling | Spirocyclic amine + 2-fluoropyridin-4-yl halide or boronic acid, Pd catalyst, base, solvent (e.g., DMF, toluene), elevated temperature | Formation of 8-(2-fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
This step requires careful optimization to maintain the fluorine substituent and avoid side reactions.
Representative Preparation Protocol (Based on Patent WO2008092888A1 and Related Literature)
- Step 1: Synthesis of 1,4-dioxa-8-azaspiro[4.5]decane by reacting 4-piperidone with ethylene glycol in the presence of an acid catalyst under reflux conditions until the ketal formation is complete.
- Step 2: Purification of the spirocyclic ketal intermediate by standard extraction and chromatography.
- Step 3: Coupling of the spirocyclic amine intermediate with 2-fluoropyridin-4-yl bromide or chloride using palladium catalysis (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate in a polar aprotic solvent under inert atmosphere.
- Step 4: Work-up and purification by column chromatography or recrystallization to isolate the target compound with high purity.
Data Table: Summary of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 4-Piperidone |
| Core Formation | Ethylene glycol, acid catalyst (p-TsOH), reflux |
| Coupling Reagent | 2-Fluoropyridin-4-yl halide (Br or Cl) |
| Catalyst | Pd(PPh3)4 or similar palladium catalyst |
| Base | K2CO3 or Na2CO3 |
| Solvent | DMF, toluene, or dioxane |
| Temperature | 80–120 °C |
| Reaction Time | 12–24 hours |
| Purification | Chromatography, recrystallization |
| Yield | Typically 50–80% depending on conditions |
Research Findings and Optimization Notes
- The ketal formation step is critical for stabilizing the spirocyclic core and preventing side reactions during coupling.
- The choice of palladium catalyst and base significantly influences the coupling efficiency and selectivity toward the 2-fluoropyridinyl substituent.
- Maintaining an inert atmosphere (nitrogen or argon) during the coupling step reduces oxidation and decomposition.
- Solvent choice impacts the solubility of reactants and the reaction rate; polar aprotic solvents like DMF favor coupling.
- Purification techniques must be optimized to separate regioisomers or side products, especially when multiple substitution sites are possible.
Additional Considerations
- Radiolabeled analogs of related spirocyclic compounds have been synthesized using one-pot, two-step labeling procedures for PET imaging applications, indicating the feasibility of late-stage fluorination or fluoropyridinyl introduction under mild conditions.
- The compound's solubility and stability profiles require careful handling during preparation and storage, with recommendations to prepare stock solutions in DMSO and store at low temperatures to maintain integrity.
Q & A
Q. What are the recommended synthetic routes for 8-(2-fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane, and how can reaction conditions be optimized?
The synthesis typically involves coupling spirocyclic precursors with fluoropyridine derivatives. A common approach is palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). For example:
- Use 1,4-dioxa-8-azaspiro[4.5]decane as the core structure, reacting with 2-fluoro-4-bromopyridine under catalytic conditions (e.g., Pd₂dba₃, CyJohnPhos ligand, and K₃PO₄ in deoxygenated dioxane at 120°C) .
- Optimize solvent choice (polar aprotic solvents enhance yield) and consider continuous flow reactors for scalability .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify spirocyclic framework and substituent positions. For example, spiro carbons resonate near 95–110 ppm in ¹³C NMR .
- HRMS (ESI-TOF) : Confirm molecular weight (e.g., C₁₄H₁₆FN₂O₂: calc. 280.1218) .
- X-ray crystallography (if crystallizable): Resolve stereochemistry and intermolecular interactions, as seen in related spiro compounds .
Q. How can researchers assess the biological activity of this compound in early-stage studies?
- In vitro assays : Screen against enzymes (e.g., cytochrome P450 isoforms) or cellular targets (e.g., cancer cell lines). Fluorine substituents enhance metabolic stability and target affinity .
- Binding assays : Use radiolabeled analogs (e.g., ¹⁸F-labeled derivatives) for receptor occupancy studies .
Q. What safety protocols are essential when handling this compound?
- Hazard mitigation : Wear PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) .
- Ventilation : Avoid inhalation of dust (H335) and work in a fume hood .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence reactivity and biological activity?
- Halogen effects : Bromine increases electrophilicity for nucleophilic substitution, while fluorine enhances lipophilicity and bioavailability. Compare with analogs like 8-(3-bromo-5-fluorophenyl)- derivatives .
- Case study : Replacing bromine with chlorine reduces steric hindrance but may lower target affinity .
Q. How can researchers resolve contradictory data in biological assays or synthetic yields?
Q. What strategies improve scalability of the synthesis for preclinical studies?
Q. How does the spirocyclic framework interact with biological targets at the molecular level?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
